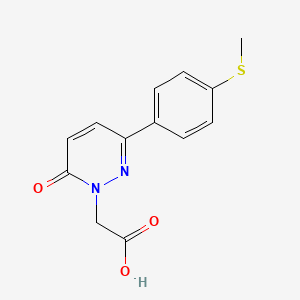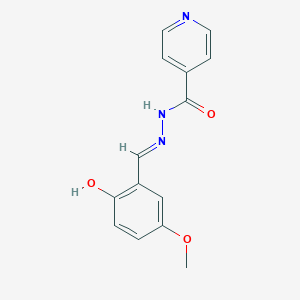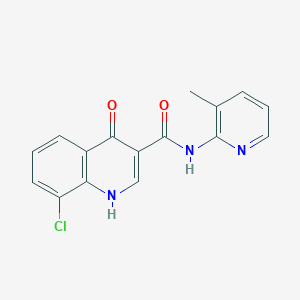![molecular formula C15H13Cl2N3O3S B2496710 2,5-dichloro-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide CAS No. 2034402-48-5](/img/structure/B2496710.png)
2,5-dichloro-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiadiazole derivatives are of significant scientific interest due to their wide range of applications, including their role as biologically active substances, components in semiconductors, energy accumulators, and polymers. Research efforts have been dedicated to exploring various synthetic routes, molecular structures, chemical properties, and potential applications of these compounds (Pavlova et al., 2022).
Synthesis Analysis
The synthesis of thiadiazole derivatives often involves the dehydrosulfurization of starting hydrazinecarbothioamides, utilizing reagents like iodine and triethylamine in a DMF medium to achieve high yields. Advanced techniques, including microwave-assisted synthesis, have also been employed to facilitate the synthesis process and improve yield and efficiency (Tiwari et al., 2017).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is characterized using spectroscopic techniques such as NMR spectroscopy. Molecular docking studies are often conducted to explore the interaction of these compounds with biological targets, providing insights into their potential as biologically active molecules (Pavlova et al., 2022).
Chemical Reactions and Properties
Thiadiazole derivatives exhibit a wide range of chemical reactions, with their reactivity often exploited to synthesize novel heterocyclic compounds with potential applications in various fields, including as insecticidal agents (Mohamed et al., 2020).
Physical Properties Analysis
While specific details on the physical properties of "2,5-dichloro-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide" were not found, thiadiazole derivatives generally exhibit unique physical properties that make them suitable for applications in materials science, such as semiconductors and nanomaterials.
Chemical Properties Analysis
The chemical properties of thiadiazole derivatives, including their stability, reactivity, and potential biological activity, are subjects of ongoing research. These compounds often show promising biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, which are attributed to their structural features and chemical properties (Tiwari et al., 2017).
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
2,5-Dichloro-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide is utilized in the synthesis of novel heterocyclic compounds. These compounds have demonstrated significant potential in pharmacological applications. For instance, research has shown the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, exhibiting analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Activity
Another significant application is in the design and synthesis of compounds with antimicrobial properties. Studies have synthesized and evaluated novel analogs of 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide, showing promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).
Anticancer Evaluation
These compounds have also been explored for their anticancer potential. For example, microwave-assisted synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives demonstrated promising anticancer activity against various human cancer cell lines (Tiwari et al., 2017).
Chemical Structure Analysis
Research into the chemical structure and transformations of such compounds is also a significant application. Studies on the convenient preparations of 3,5-disubstituted 1,2,4-thiadiazoles, for instance, have contributed to the understanding of their chemical behavior and potential applications (Takikawa et al., 1985).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of the compound are currently unknown. The compound is a derivative of indole , which is known to bind with high affinity to multiple receptors . This suggests that the compound may also interact with various biological targets.
Mode of Action
Based on the properties of indole derivatives , it can be hypothesized that the compound may interact with its targets, leading to changes in cellular processes.
Biochemical Pathways
The compound may affect various biochemical pathways due to its potential interaction with multiple targets. Indole derivatives are known to possess diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, the compound may also influence a range of biochemical pathways.
Pharmacokinetics
The solubility of the compound in various solvents and its molecular weight could influence its bioavailability.
Result of Action
Given the broad spectrum of biological activities of indole derivatives , the compound may have a wide range of effects at the molecular and cellular levels.
Eigenschaften
IUPAC Name |
2,5-dichloro-N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O3S/c1-19-13-6-4-10(8-14(13)20(2)24(19,22)23)18-15(21)11-7-9(16)3-5-12(11)17/h3-8H,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKPISYXVPNFJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl)N(S1(=O)=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(benzo[d]oxazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)pyrrolidine-2-carboxamide](/img/structure/B2496627.png)



![(E)-3-[3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide](/img/structure/B2496637.png)


![1,1,1-Trifluoro-3-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]-2-phenylpropan-2-ol](/img/structure/B2496643.png)


![Cyclobutyl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2496646.png)
![N-(4-chlorophenethyl)-3-(4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide](/img/structure/B2496647.png)
![3-(4-Chlorophenyl)imino-1-[(2,6-dichlorophenyl)methyl]indol-2-one](/img/structure/B2496649.png)
![2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2496650.png)